molecular formula C21H18N2O3 B5719410 N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea

N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea

Cat. No. B5719410
M. Wt: 346.4 g/mol
InChI Key: RHHRXIMWDRRUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea, also known as AC-262,356, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target androgen receptors in the body. AC-262,356 has been shown to have a high affinity for androgen receptors and may be useful in a variety of research applications.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is not fully understood, but it is believed to work by selectively binding to androgen receptors in the body. Androgen receptors are found in a variety of tissues, including muscle, bone, and the prostate gland. By selectively targeting these receptors, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may be able to promote muscle growth and prevent the loss of bone density associated with aging.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea has been shown to have a number of biochemical and physiological effects in animal studies. In one study, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea was shown to increase lean body mass and decrease fat mass in rats. In another study, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea was shown to increase bone density and prevent bone loss in rats. These findings suggest that N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may have potential applications in the treatment of conditions such as osteoporosis and muscle wasting.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is its high affinity for androgen receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is relatively easy to synthesize and has a long half-life, which makes it useful for long-term studies. However, one of the limitations of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are a number of potential future directions for research on N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea. One area of interest is in the development of new therapies for conditions such as osteoporosis and muscle wasting. N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may be useful in the development of new drugs that selectively target androgen receptors in these tissues. Additionally, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may have potential applications in the treatment of other conditions, such as prostate cancer, where androgen receptors play a key role. Further research is needed to fully understand the potential applications of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea in these areas.

Synthesis Methods

N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea can be synthesized using a variety of methods, but one of the most common approaches involves the use of a palladium-catalyzed coupling reaction. In this method, an aryl halide and an amine are combined in the presence of a palladium catalyst to form the desired urea compound. The reaction is typically carried out under high pressure and high temperature conditions to promote the formation of the desired product.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea has been the subject of extensive research in recent years due to its potential applications in a variety of scientific fields. One of the primary areas of interest is in the development of new therapies for conditions such as muscle wasting, osteoporosis, and other age-related conditions. N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea has been shown to have a high affinity for androgen receptors, which are involved in the regulation of muscle mass and bone density. By selectively targeting these receptors, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may be able to promote muscle growth and prevent the loss of bone density associated with aging.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(4-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15(24)16-6-5-7-18(14-16)23-21(25)22-17-10-12-20(13-11-17)26-19-8-3-2-4-9-19/h2-14H,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHRXIMWDRRUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-(4-phenoxyphenyl)urea

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